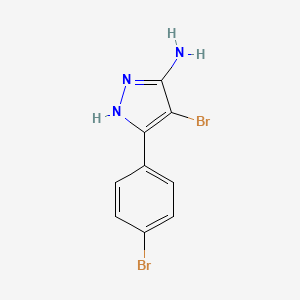

4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine

Description

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine is a brominated pyrazole derivative characterized by a pyrazole core substituted with a bromine atom at position 4 and a 4-bromophenyl group at position 2. The molecular formula is C₉H₆Br₂N₃, with a molecular weight of 328.97 g/mol. This compound’s structural uniqueness lies in its dual bromination, which enhances its steric and electronic properties compared to simpler pyrazole derivatives.

Properties

IUPAC Name |

4-bromo-5-(4-bromophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVFCYLAEFBKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NN2)N)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259038 | |

| Record name | 4-Bromo-5-(4-bromophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201735-20-8 | |

| Record name | 4-Bromo-5-(4-bromophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201735-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-(4-bromophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine typically involves the bromination of pyrazole derivatives. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenylpyrazole. This intermediate is then further brominated using bromine or N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using safer brominating agents and solvents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Overview:

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory and analgesic drugs. Its structural properties allow it to interact effectively with biological targets.

Case Studies:

- Anti-inflammatory Properties: Research has demonstrated that derivatives of 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine exhibit significant anti-inflammatory activity. A study highlighted its role in inhibiting cyclin-dependent kinases, which are crucial in cell cycle regulation and inflammation processes .

- Antibacterial Activity: The compound has shown promising results against multidrug-resistant bacterial strains, including XDR-Salmonella Typhi. Its derivatives were tested for antibacterial efficacy, revealing moderate to high activity against these pathogens .

Data Table: Anti-inflammatory and Antibacterial Efficacy

| Compound Derivative | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Anti-inflammatory | Moderate |

| This compound | Antibacterial (XDR-S. Typhi) | High |

Agricultural Chemistry

Overview:

In agricultural chemistry, this compound is used to formulate agrochemicals, including pesticides and herbicides. Its effectiveness lies in its ability to target specific pests while minimizing environmental impact.

Case Studies:

- Pesticide Development: The compound has been incorporated into various pesticide formulations that demonstrate a high level of specificity for target pests, reducing the risk of harm to non-target organisms .

Material Science

Overview:

The compound can be integrated into polymers and coatings to enhance their properties such as thermal stability and chemical resistance.

Case Studies:

- Polymer Applications: Research indicates that incorporating this compound into polymer matrices improves their durability and resistance to chemical degradation .

Biochemical Research

Overview:

In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding, which are vital for understanding biological pathways and disease mechanisms.

Case Studies:

- Enzyme Inhibition Studies: The compound has been used to investigate its effects on various enzymes involved in metabolic pathways, aiding in the development of targeted therapies for metabolic disorders .

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a reagent in various analytical techniques, including chromatography and spectroscopy.

Case Studies:

Mechanism of Action

The mechanism of action of 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

3-(4-Bromophenyl)-1H-Pyrazol-5-Amine (4j)

- Structure : Lacks the bromine at position 4 of the pyrazole ring.

- Molecular Formula : C₉H₈BrN₃ (MW: 238.09 g/mol).

- Spectral Data :

- Key Difference : The absence of the 4-bromo substituent reduces molecular weight and may increase solubility compared to the target compound.

1-(4-Bromophenyl)-3-(tert-Butyl)-1H-Pyrazol-5-Amine (2f)

Functional Group Modifications

N-(3-(4-Bromophenyl)-1H-Pyrazol-5-yl)-2-Mercaptoacetamide (12i)

- Structure : Derived from 3-(4-bromophenyl)-1H-pyrazol-5-amine by adding a mercaptoacetamide group.

- Molecular Formula : C₁₁H₁₀BrN₃OS (MW: 334.19 g/mol).

- Spectral Data :

- Key Difference : The thiol group enhances reactivity, making it a potent inhibitor of botulinum neurotoxin A (BoNT/A) .

4-(4-Bromo-3-(4-Bromophenyl)-5-(6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indol-2-yl)-1H-Pyrazol-1-yl)Benzenesulfonamide (16)

Substituted Phenyl Analogs

1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-Amine

- Structure : Substitutes the 4-bromophenyl group with a 3-methylphenyl group.

- Molecular Formula : C₁₆H₁₄BrN₃ (MW: 328.21 g/mol).

4-Bromo-3-Phenyl-1H-Pyrazol-5-Amine

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine | C₉H₆Br₂N₃ | 328.97 | 4-Br, 3-(4-Br-Ph) |

| 3-(4-Bromophenyl)-1H-pyrazol-5-amine (4j) | C₉H₈BrN₃ | 238.09 | 3-(4-Br-Ph) |

| N-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide (12i) | C₁₁H₁₀BrN₃OS | 334.19 | 3-(4-Br-Ph), -SCH₂CONH₂ |

| 1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine (2f) | C₁₃H₁₆BrN₃ | 293.19 | 1-(4-Br-Ph), 3-tert-butyl |

Biological Activity

4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, characterized by its unique structure that includes bromophenyl substituents. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Below is a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 328.01 g/mol. The presence of bromine atoms enhances the compound's reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 328.01 g/mol |

| Appearance | White solid |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of bromo-substituted phenyl hydrazines with appropriate carbonyl compounds. One common method is the reaction of hydrazines with carbonyl compounds followed by bromination.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar pyrazole structure exhibit significant antiproliferative activity against various cancer cell lines:

- In vitro Studies : Compounds based on the pyrazole scaffold have shown effectiveness against breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells. For instance, studies demonstrate that derivatives can inhibit cell proliferation significantly, suggesting potential for drug development in oncology .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. Pyrazole derivatives may induce apoptosis through various signaling pathways, including the modulation of Bcl-2 family proteins and caspase activation .

Anti-inflammatory Activity

Pyrazole compounds like this compound have also been investigated for their anti-inflammatory effects. Research suggests that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against resistant strains of bacteria. Studies indicate that pyrazole derivatives can exhibit both antibacterial and antifungal activities:

- Antibacterial Studies : Some derivatives have shown significant inhibitory effects against multidrug-resistant strains such as XDR Salmonella typhi. The mechanism often involves interference with bacterial DNA gyrase, a critical enzyme for bacterial replication .

- Fungal Inhibition : Research also points to potential antifungal properties, making these compounds valuable in treating infections caused by resistant pathogens.

Case Studies and Research Findings

- Anticancer Activity : A study synthesized various pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that several compounds exhibited IC50 values in the micromolar range against breast and liver cancer cells, demonstrating promising anticancer activity .

- Inhibition Studies : A recent study reported that certain pyrazole derivatives showed superior inhibition against human carbonic anhydrases compared to standard drugs like acetazolamide. This suggests potential applications in treating disorders associated with aberrant carbonic anhydrase activity .

- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities between this compound and key biological targets such as DNA gyrase and COX enzymes. These findings support the observed biological activities and provide insights into the compound's mechanism of action .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted hydrazines and α,β-unsaturated ketones. Microwave-assisted methods (e.g., 3-5 hours at 80–120°C) improve yield and purity by reducing side reactions . Optimization includes:

- Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography to remove byproducts .

- Catalyst use : Knoevenagel condensation with piperidine as a base improves regioselectivity in pyrazole ring formation .

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition of brominated intermediates .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Microwave-assisted | 78–85 | 120°C, 3 h, DMF | |

| Conventional heating | 65–72 | Reflux, 12 h, ethanol | |

| Catalytic (piperidine) | 82 | 80°C, 6 h, dichloromethane |

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between the pyrazole ring and bromophenyl group (e.g., 15–25°), confirming steric effects .

- NMR spectroscopy : Distinct signals for NH2 (δ 5.2–5.4 ppm, broad singlet) and aromatic protons (δ 7.3–7.8 ppm) validate substitution patterns .

- Mass spectrometry : Molecular ion peaks at m/z 325.98 (M+H)+ match theoretical molecular weight (324.98 g/mol) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for brominated pyrazole derivatives?

Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition assays) are addressed through:

- Dose-response normalization : Testing compounds across ≥5 concentrations (10 nM–100 μM) to account for assay-specific noise .

- Cellular vs. cell-free systems : Comparing results in HEK293 cells (membrane-bound targets) versus purified protein assays identifies off-target effects .

- Meta-analysis : Cross-referencing data with structurally analogous compounds (e.g., 4-bromo-1-methyl derivatives) clarifies substituent-driven activity trends .

Q. How do modifications at the 3- and 5-positions of the pyrazole ring influence the compound’s interactions with biological targets?

Substituent effects are systematically studied via:

- Molecular docking : Bromine at the 3-position enhances hydrophobic interactions with ATP-binding pockets (e.g., kinase targets), while the 5-amine group forms hydrogen bonds with conserved residues (e.g., Asp86 in MAPK1) .

- SAR libraries : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position reduces solubility but improves target affinity (ΔpIC50 = 0.8–1.2) .

- Dynamic simulations : MD simulations (50 ns) reveal that bulkier substituents (e.g., 4-bromophenyl) stabilize ligand-receptor complexes by reducing conformational flexibility .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported solubility and stability profiles of this compound?

Conflicting solubility data (e.g., DMSO vs. aqueous buffers) arise from:

- Aggregation propensity : Dynamic light scattering (DLS) identifies nanoaggregates (>200 nm) in aqueous solutions, which skew UV-Vis measurements .

- pH-dependent stability : Degradation studies (HPLC monitoring) show ≤10% decomposition at pH 7.4 (24 h) but >50% at pH <3 due to Br− elimination .

- Standardized protocols : Using pre-saturated solutions (shake-flask method, 25°C) and reporting logP values (calculated: 3.2 ± 0.1) improves reproducibility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.